Cefcanel daloxate

描述

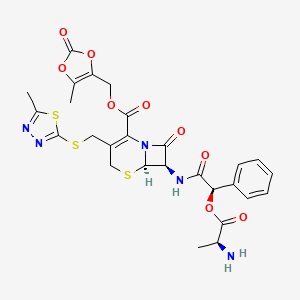

Cefcanel daloxate is a novel oral cephalosporin prodrug. It is a double cephem ester of cefcanel, which is the active principle released in the body after uptake of an intermediate cephem mono ester . This compound is primarily used in the treatment of various bacterial infections, particularly those affecting the respiratory tract and otorhinolaryngologic regions .

准备方法

合成路线和反应条件: 西法卡奈达洛沙特的合成涉及几个关键步骤:

酯化: 7-氨基头孢衍生物在室温下与乙酰乙酸乙酯反应生成3-氨基巴豆酸酯衍生物。

工业生产方法: 西法卡奈达洛沙特的工业生产遵循类似的合成路线,但规模更大。 该过程涉及对反应条件的精确控制,以确保最终产物的产率和纯度高 .

化学反应分析

科学研究应用

西法卡奈达洛沙特具有多种科学研究应用:

作用机制

西法卡奈达洛沙特通过抑制细菌青霉素结合蛋白 (PBP) 发挥作用。这些蛋白对细菌细胞壁的合成至关重要。 西法卡奈达洛沙特通过与 PBP 结合,破坏细胞壁合成,导致细菌细胞死亡 。 该化合物是一种前药,这意味着它在体内转化为其活性形式西法卡奈 .

类似化合物:

- 头孢地尼

- 头孢丙烯

- 头孢美唑匹伏酯

- 头孢卡宾匹伏酯

- S-1090

比较: 西法卡奈达洛沙特由于其双头孢酯结构而成为头孢菌素中的独特产品,这增强了其口服生物利用度 。 与其他头孢菌素相比,西法卡奈达洛沙特对革兰氏阴性菌感染显示出更高的活性 。 此外,其药代动力学特性允许以更低的剂量进行有效治疗,从而降低了副作用的风险 .

相似化合物的比较

- Cefdinir

- Cefprozil

- Cefetamet pivoxil

- Cefcapene pivoxil

- S-1090

Comparison: Cefcanel daloxate is unique among cephalosporins due to its double cephem ester structure, which enhances its oral bioavailability . Compared to other cephalosporins, this compound has shown greater activity against Gram-negative bacterial infections . Additionally, its pharmacokinetic properties allow for effective treatment with lower doses, reducing the risk of side effects .

生物活性

Cefcanel daloxate is a novel cephalosporin prodrug that has garnered attention for its antimicrobial properties and pharmacokinetic profile. This article delves into its biological activity, focusing on its efficacy against various bacterial strains, pharmacokinetics, and clinical outcomes based on recent studies.

Overview of this compound

This compound hydrochloride is a double ester prodrug of cefcanel, designed for oral administration. Upon ingestion, it is metabolized to release cefcanel, which exhibits significant antibacterial activity, particularly against Gram-positive bacteria. The prodrug mechanism enhances the bioavailability and stability of cefcanel in the gastrointestinal tract.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied. A notable study investigated the disposition of a single oral dose (300 mg) in healthy volunteers. Key findings include:

- Bioavailability : The absolute oral bioavailability of cefcanel is approximately 40% after administration of this compound .

- Metabolism : After hydrolysis in the intestinal lumen, cefcanel is rapidly absorbed into the bloodstream, with significant urinary excretion of metabolites such as mandelic acid glycine conjugate (MAGC) and N-mandelyl-2-aminoethanol (MAE) .

- Excretion : The majority of cefcanel and its metabolites are eliminated through urine, with a rapid decline in plasma concentrations post-administration .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~40% |

| Peak Plasma Concentration (Cmax) | 38.2 ± 3.8% |

| Time to Peak Concentration (tmax) | 1 hr |

| Urinary Excretion (% of dose) | Variable (3-34%) |

Antimicrobial Activity

Cefcanel exhibits potent antimicrobial activity against a range of pathogens. In comparative studies:

- It demonstrated higher efficacy against Streptococcus pyogenes compared to penicillin, with clinical cure rates around 70% in treated patients .

- In vitro studies revealed strong activity against Haemophilus influenzae , Escherichia coli , and Klebsiella pneumoniae , indicating its broad-spectrum potential .

Clinical Studies

A multicenter randomized trial evaluated the efficacy and safety of this compound versus penicillin in treating acute pharyngotonsillitis caused by Group A beta-hemolytic streptococci (GAS). Key outcomes included:

- Efficacy : Clinical cure rates were comparable between this compound (300 mg bid) and penicillin (PcV 300 mg tid), with bacterial elimination rates of 82.8% for cefcanel compared to 89.8% for penicillin .

- Safety : Adverse events were similar across treatment groups, suggesting a favorable safety profile for this compound .

Table 2: Efficacy Outcomes in Clinical Trials

| Treatment Group | Clinical Cure Rate (%) | Bacterial Elimination Rate (%) |

|---|---|---|

| This compound 300 mg bid | ~70 | 82.8 |

| Penicillin (PcV) | ~70 | 89.8 |

| This compound 150 mg bid | 57.4 | Lower than higher doses |

| This compound 600 mg daily | 54.4 | Significantly lower |

Case Studies and Observations

Several case studies have highlighted the clinical utility of this compound in treating infections resistant to other antibiotics. Its stability against beta-lactamase-producing organisms further enhances its therapeutic potential.

属性

IUPAC Name |

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMYEZPDRKXESR-XHSUIHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97275-40-6 | |

| Record name | Cefcanel daloxate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097275406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFCANEL DALOXATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9693UHF82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。